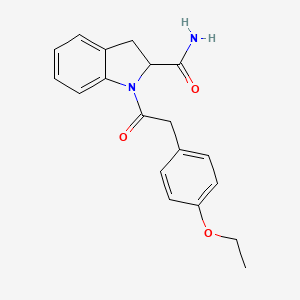

1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indoline core, which is a saturated form of indole, and is substituted with an ethoxyphenyl group and an acetyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide typically involves the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole using hydrogenation or other reducing agents.

Acetylation: The indoline core is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-ethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate product with an appropriate amine or ammonia.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indoline core or the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Anticancer Applications

1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide has been studied for its anticancer properties. Research indicates that indole derivatives can inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Key Findings:

- A study demonstrated that indole derivatives can effectively inhibit cancer cell proliferation, with some compounds showing IC50 values in the nanomolar range against various cancer cell lines, including breast and prostate cancer cells .

- The compound's structure allows it to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .

Infectious Disease Applications

Research has also identified this compound as a potential inhibitor of Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's efficacy against this pathogen highlights its versatility beyond oncology.

Case Study:

A focused screening of indoline-2-carboxamides identified several candidates with significant inhibitory activity against Trypanosoma brucei. These findings suggest that modifications to the indole scaffold can enhance antimicrobial properties while maintaining low toxicity profiles .

Metabolic Disorder Interventions

Recent studies have suggested that certain indole derivatives can modulate glucose metabolism and improve insulin sensitivity. This application is particularly relevant in the context of type 2 diabetes mellitus.

Research Insights:

- Indole compounds have been associated with reduced gluconeogenesis, which can help manage hyperglycemia in diabetic models .

- The structural modifications in indole derivatives can lead to enhanced pharmacokinetic properties, making them suitable candidates for further development as antidiabetic agents .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Mécanisme D'action

The mechanism of action of 1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-(4-Methoxyphenyl)acetyl)indoline-2-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.

1-(2-(4-Chlorophenyl)acetyl)indoline-2-carboxamide: Contains a chlorophenyl group instead of an ethoxyphenyl group.

1-(2-(4-Fluorophenyl)acetyl)indoline-2-carboxamide: Features a fluorophenyl group instead of an ethoxyphenyl group.

Uniqueness

1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The ethoxy group may enhance the compound’s lipophilicity, affecting its absorption, distribution, metabolism, and excretion.

Activité Biologique

The compound 1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide is a member of the indole-2-carboxamide family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on various studies.

Chemical Structure and Synthesis

The compound features an indoline core substituted with an ethoxyphenyl group and an acetyl moiety. The synthesis typically involves the coupling of indoline derivatives with appropriate arylacetyl groups, often employing standard peptide coupling techniques.

Biological Activities

-

Antiviral Activity

- Indole-2-carboxamides, including the target compound, have demonstrated efficacy against neurotropic alphaviruses such as Western equine encephalitis virus (WEEV). In a study, modifications to the indole structure improved potency significantly, with some derivatives achieving up to 40-fold increases in half-lives in mouse liver microsomes . The compound's ability to penetrate the blood-brain barrier is crucial for its antiviral efficacy.

-

Cannabinoid Receptor Modulation

- Research has shown that certain indole-2-carboxamides act as negative allosteric modulators at the CB1 receptor. The presence of specific substituents on the phenyl ring enhances modulation potency. For instance, compounds with diethylamino groups at the 4-position exhibited increased inhibitory activity against cannabinoid-induced effects .

-

Anticancer Properties

- Indole derivatives are known for their anticancer activities. The compound's structural analogs have been evaluated for cytotoxic effects against various cancer cell lines. A related study indicated that modifications to the indole structure can enhance apoptotic activity by regulating anti-apoptotic proteins and promoting cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of indole-2-carboxamides. Key findings include:

- Substituent Effects : The introduction of electron-donating groups at specific positions on the phenyl ring significantly enhances receptor binding and activity.

- Indole Modifications : Variations in alkyl chains and functional groups on the indole core can lead to substantial changes in potency and selectivity against targeted receptors .

Case Study 1: Antiviral Efficacy

In a preclinical study, a derivative of this compound was tested against WEEV in mouse models. The results indicated that compounds with optimized metabolic stability conferred protection against viral infection, demonstrating their potential as therapeutic agents for viral encephalitis .

Case Study 2: Cannabinoid Modulation

A series of substituted indole-2-carboxamides were evaluated for their effects on cannabinoid receptors in vivo. The most potent compound exhibited significant modulation of CB1 receptor activity, leading to reduced effects of cannabinoid agonists in behavioral assays .

Propriétés

IUPAC Name |

1-[2-(4-ethoxyphenyl)acetyl]-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-2-24-15-9-7-13(8-10-15)11-18(22)21-16-6-4-3-5-14(16)12-17(21)19(20)23/h3-10,17H,2,11-12H2,1H3,(H2,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXUOVYZNDQBAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.